Pretrypsinogen signal sequence peptide
Description
Structure
2D Structure
Properties
CAS No. |
104582-22-1 |
|---|---|
Molecular Formula |
C86H136N16O17 |
Molecular Weight |
1666.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C86H136N16O17/c1-46(2)37-62(76(108)90-55(17)74(106)94-70(45-59-32-34-60(103)35-33-59)84(116)102-71(52(13)14)85(117)91-56(18)86(118)119)96-79(111)66(41-50(9)10)98-78(110)64(39-48(5)6)93-73(105)54(16)89-77(109)63(38-47(3)4)97-82(114)68(43-57-27-21-19-22-28-57)101-81(113)67(42-51(11)12)99-83(115)69(44-58-29-23-20-24-30-58)100-80(112)65(40-49(7)8)95-75(107)61(31-25-26-36-87)92-72(104)53(15)88/h19-24,27-30,32-35,46-56,61-71,103H,25-26,31,36-45,87-88H2,1-18H3,(H,89,109)(H,90,108)(H,91,117)(H,92,104)(H,93,105)(H,94,106)(H,95,107)(H,96,111)(H,97,114)(H,98,110)(H,99,115)(H,100,112)(H,101,113)(H,102,116)(H,118,119)/t53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI Key |
URYAPVKJOZTWKZ-WOVBJYPLSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Other CAS No. |
104582-22-1 |
sequence |
AKLFLFLALLLAYVA |
Synonyms |
Ala-Lys-Leu-Phe-Leu-Phe-Leu-Ala-Leu-Leu-Leu-Ala-Tyr-Val-Ala pretrypsinogen 2 signal sequence pretrypsinogen signal sequence peptide PTSSP |
Origin of Product |
United States |
Molecular Mechanisms of Pretrypsinogen Signal Sequence Peptide Function
Initiation of Co-translational Translocation
The synthesis of pretrypsinogen begins on free ribosomes in the cytoplasm. However, for it to enter the secretory pathway, the ribosome-nascent chain complex must be efficiently targeted to the ER membrane. This critical step is initiated by the emergence of the pretrypsinogen signal sequence from the ribosome.
Ribosome-Nascent Chain Complex Formation
As the messenger RNA (mRNA) encoding pretrypsinogen is translated by a ribosome, the nascent polypeptide chain emerges. The formation of the ribosome-nascent chain complex (RNC) is the foundational step in this process. ucl.ac.uk The signal sequence of pretrypsinogen, being located at the N-terminus, is one of the first parts of the new protein to be synthesized. ucsf.edu The composition and properties of this signal sequence are crucial for its recognition in the subsequent steps of the targeting pathway. The ribosome itself plays a significant role, not just as a protein synthesis factory, but also as a platform that facilitates the binding of targeting factors to the nascent chain. nih.govnih.gov Studies have shown that the ribosome provides a significant driving force for the recruitment of the signal recognition particle (SRP), acting in synergy with the signal sequence to ensure high-affinity binding. nih.gov The length of the nascent chain is also a critical factor, with the highest affinity for SRP binding occurring shortly after a functional signal sequence emerges from the ribosome. ucsf.edu
Signal Recognition Particle (SRP) Binding and Translational Modulation
Once the pretrypsinogen signal sequence has emerged from the ribosome, it is recognized and bound by the Signal Recognition Particle (SRP), a cytosolic ribonucleoprotein complex. ucsf.edunih.gov SRP is composed of six proteins and a 7S RNA molecule. nih.gov The SRP54 subunit, in particular, is responsible for binding to the hydrophobic core of the signal sequence. ucsf.edunih.gov This interaction is highly specific, despite the diversity in signal sequence amino acid compositions. The flexibility of the methionine-rich binding pocket of SRP54 is thought to accommodate this variety. nih.gov
Upon binding to the ribosome-nascent chain complex, SRP induces a conformational change that results in a temporary pause or modulation of translation. nih.govcam.ac.uk This translational arrest is a crucial regulatory step, providing a time window for the RNC-SRP complex to diffuse and locate the ER membrane, thereby preventing the premature folding of the pretrypsinogen in the cytoplasm which could hinder its subsequent translocation. nih.gov
Targeting to the Endoplasmic Reticulum (ER) Membrane via SRP Receptor Interaction
The RNC-SRP complex, now primed for targeting, diffuses to the surface of the endoplasmic reticulum. Here, it interacts with the SRP receptor (SR), an ER membrane-resident protein complex. ucsf.edunih.gov The SR is composed of two subunits, SRα and SRβ. The interaction between SRP and the SR is a critical, high-affinity docking event that brings the ribosome close to the protein translocation channel. youtube.com
This interaction triggers a series of GTP hydrolysis events in both the SRP54 subunit and the SRα subunit. nih.gov The binding and subsequent hydrolysis of GTP are thought to drive the release of the signal sequence from SRP and its transfer to the translocon. nih.gov This ensures the unidirectional and efficient targeting of the ribosome-nascent chain complex to the ER membrane. nih.gov Following the successful handover, SRP is released from the ribosome and the SRP receptor, allowing it to be recycled for another round of protein targeting. nih.gov
Polypeptide Translocation Across the ER Membrane
Once the ribosome-nascent chain complex is correctly targeted to the ER, the nascent pretrypsinogen polypeptide must be moved across the ER membrane into the lumen. This process, known as translocation, occurs through a protein-conducting channel.
Engagement with the Translocon (Sec61/SecYEG Complex)
The central component of the protein translocation machinery in the ER membrane is the translocon, a complex of proteins with the Sec61 complex at its core in eukaryotes (and the homologous SecYEG complex in prokaryotes). ucsf.edunih.gov The Sec61 complex forms a hydrophilic, aqueous channel through the lipid bilayer. ucsf.edu
Upon release from the SRP, the signal sequence of the pretrypsinogen nascent chain engages with the Sec61 translocon. nih.gov Structural and biochemical studies have revealed that the signal sequence inserts into the translocon, interacting with specific transmembrane helices of the Sec61α subunit, namely TM2 and TM7, which form a "lateral gate". nih.gov This interaction is thought to trigger a conformational change in the translocon, displacing a "plug" domain that normally seals the channel and opening the pore for the polypeptide to pass through. nih.govcam.ac.uk The orientation of the signal sequence within the translocon is also crucial and is influenced by the distribution of charged residues flanking the hydrophobic core, a principle known as the "positive-inside rule". core.ac.uk
Energy-Dependent Translocation Mechanisms
The movement of the growing polypeptide chain through the narrow translocon channel is an energy-dependent process. nih.gov While the force generated by the ongoing protein synthesis at the ribosome can contribute to pushing the nascent chain through the channel in co-translational translocation, additional energy sources are often required. vedantu.com
Distinction from Post-translational Translocation Pathways
The translocation of pretrypsinogen across the endoplasmic reticulum (ER) membrane primarily occurs via a cotranslational pathway . quora.comwikipedia.org This process is initiated while the protein is still being synthesized by the ribosome. quora.comyoutube.com As the pretrypsinogen signal sequence emerges from the ribosome, it is recognized by the signal recognition particle (SRP), a cytosolic ribonucleoprotein complex. youtube.comnih.govnih.gov The SRP then binds to the ribosome and the signal sequence, temporarily halting translation. wikipedia.orgyoutube.com This entire complex is subsequently targeted to the ER membrane through the interaction of SRP with the SRP receptor. wikipedia.orgnih.gov Upon docking with the protein-conducting channel, known as the translocon (Sec61 in eukaryotes), translation resumes, and the nascent polypeptide chain is threaded through the channel into the ER lumen. wikipedia.orgyoutube.comyoutube.com
This stands in contrast to post-translational translocation , where the entire protein is synthesized in the cytoplasm before being targeted to the ER membrane. quora.comannualreviews.org Post-translational translocation is often utilized by smaller proteins and those with less hydrophobic signal sequences. researchgate.net This pathway typically requires the assistance of chaperone proteins to maintain the newly synthesized protein in an unfolded, translocation-competent state. nih.gov While both pathways converge at the translocon, the key distinction lies in the timing of translocation relative to protein synthesis. Cotranslational translocation, as employed by pretrypsinogen, ensures the direct and efficient targeting of the nascent polypeptide to the secretory machinery, minimizing the risk of misfolding or aggregation in the cytoplasm. nih.gov
Signal Peptidase-Mediated Cleavage
Once the N-terminus of the pretrypsinogen polypeptide has entered the ER lumen, the signal sequence has fulfilled its primary targeting function and must be removed to allow the protein to fold correctly and become functional. This critical step is carried out by a specialized enzyme complex known as signal peptidase. wikipedia.orgwikipedia.orgyoutube.com
Mechanism of Proteolytic Removal of the Signal Peptide
The signal peptidase complex is an integral membrane protein assembly located within the ER membrane. wikipedia.orgyeastgenome.org In eukaryotes, this complex is composed of multiple subunits. wikipedia.org The catalytic activity resides in a subunit that functions as a serine protease, although it utilizes a catalytic dyad (e.g., Ser-Lys) rather than the classical Ser-His-Asp triad (B1167595) found in many other proteases. wikipedia.orgnih.gov
The cleavage of the signal peptide from the preprotein occurs at the luminal side of the ER membrane. wikipedia.orgresearchgate.net As the nascent polypeptide chain elongates and passes through the translocon, the cleavage site becomes accessible to the active site of the signal peptidase. yeastgenome.org The enzyme then catalyzes the hydrolysis of the peptide bond between the signal peptide and the mature trypsinogen (B12293085) protein. researchgate.netqiagenbioinformatics.com This proteolytic event releases the mature trypsinogen into the ER lumen, where it can undergo further folding and post-translational modifications. nih.gov The now-liberated signal peptide is left behind in the ER membrane. wikipedia.orgnih.gov
Recognition of the Cleavage Site (e.g., -3,-1 Rule)
Signal peptidases exhibit remarkable specificity for their cleavage sites, despite the high degree of sequence variability among different signal peptides. nih.gov This specificity is largely determined by structural features of the C-terminal region of the signal peptide, rather than a strict consensus sequence. A widely recognized principle governing this recognition is the "-3, -1 rule" or the "Ala-X-Ala motif" . nih.gov
This rule posits that small, neutral amino acids are strongly preferred at positions -1 and -3 relative to the cleavage site. nih.gov Alanine is a particularly common residue at these positions. researchgate.net The side chains of the amino acids at the -1 and -3 positions are thought to fit into specific shallow pockets within the active site of the signal peptidase, properly orienting the scissile peptide bond for cleavage. nih.gov Conversely, charged or bulky amino acids at these positions are generally not favored and can impede or prevent cleavage. nih.gov
Table 1: The -3, -1 Rule for Signal Peptidase Cleavage Site Recognition
| Position Relative to Cleavage Site | Preferred Amino Acid Characteristics | Common Amino Acid Example |
| -3 | Small, neutral side chain | Alanine (Ala) |
| -2 | Variable | - |
| -1 | Small, neutral side chain | Alanine (Ala) |
Data compiled from multiple studies on signal peptide cleavage. nih.govnih.govresearchgate.net
Functional Impact of Cleavage Site Alterations on Protein Biogenesis (e.g., trypsinogen)
Mutations within the cleavage site of a signal peptide can have significant consequences for the biogenesis of the corresponding protein. Alterations that violate the -3, -1 rule, for instance, by introducing large or charged residues at these key positions, can impair or completely block signal peptidase-mediated cleavage.
If the signal peptide is not removed from trypsinogen, the resulting uncleaved preprotein may be misfolded, retained within the ER, and ultimately targeted for degradation. In some instances, inefficient cleavage can lead to a reduction in the amount of mature, functional trypsinogen that is secreted. Studies on other proteins have demonstrated that preventing signal peptide cleavage can lead to the protein being anchored in the ER membrane via its uncleaved signal sequence. elifesciences.org This can result in a loss of function and, in some cases, can trigger cellular stress responses due to the accumulation of aberrant proteins in the ER.
Post-Cleavage Fate and Emerging Roles of Signal Peptide Fragments
Following their cleavage from the preprotein, the liberated signal peptides are not immediately inert. They are released from the translocon into the lipid bilayer of the ER membrane. nih.gov Their subsequent fate involves degradation, though some signal peptide fragments have been found to possess biological activity. nih.govmdpi.com
Intracellular Degradation Pathways of Cleaved Signal Peptides
Once cleaved, signal peptides are typically rapidly degraded to prevent their accumulation in the ER membrane, which could be toxic to the cell. researchgate.net The degradation process is often initiated by another intramembrane-cleaving protease called signal peptide peptidase (SPP) . nih.govembopress.orgnih.gov SPP is an aspartyl protease that catalyzes the cleavage of the signal peptide within its hydrophobic transmembrane region. nih.govnih.gov
This initial cleavage by SPP can generate smaller peptide fragments that are then released from the membrane into the cytosol. rupress.org In the cytosol, these fragments are further broken down into individual amino acids by various cytosolic peptidases. nih.gov An alternative degradation pathway may involve the ubiquitination of the full-length signal peptide and its subsequent extraction from the membrane for degradation by the cytosolic 26S proteasome, a pathway similar to that of misfolded membrane proteins. nih.gov
Table 2: Key Enzymes in Signal Peptide Processing and Degradation
| Enzyme | Location | Function |
| Signal Peptidase Complex | Endoplasmic Reticulum Membrane | Cleaves the signal peptide from the preprotein. yeastgenome.org |
| Signal Peptide Peptidase (SPP) | Endoplasmic Reticulum Membrane | Initiates the degradation of the cleaved signal peptide. nih.govembopress.org |
| Cytosolic Peptidases | Cytosol | Further degrade signal peptide fragments. nih.gov |
| 26S Proteasome | Cytosol | May degrade ubiquitinated full-length signal peptides. nih.gov |
Intramembrane Proteolysis and Generation of Signal Peptide Fragments
Once liberated from the pretrypsinogen precursor by signal peptidase, the signal peptide is not immediately cleared but is first subjected to intramembrane proteolysis. This crucial step is mediated by a class of intramembrane-cleaving aspartic proteases known as signal peptide peptidases (SPPs). nih.govnih.gov SPP catalyzes the cleavage of the signal peptide within its transmembrane domain, a process essential for releasing the peptide fragments from the lipid bilayer. nih.gov
For a signal peptide to become a substrate for SPP, it must first be cleaved from its precursor protein. capes.gov.br The susceptibility of a signal peptide to SPP-mediated cleavage is influenced by its structural characteristics. Research indicates that the presence of helix-breaking residues within the transmembrane segment of the signal peptide is a key requirement for proteolysis. capes.gov.br These residues are thought to provide the necessary flexibility within the lipid membrane, allowing the peptide bond to become accessible to the active site of the SPP enzyme. capes.gov.br This intramembrane cleavage results in the generation of smaller signal peptide fragments (SPFs). nih.govnih.gov The process is not random; for instance, studies on the immunoglobulin superfamily member 1 (IgSF1) show it is processed through sequential proteolysis by signal peptidase and then SPP, directed by an internal signal sequence. nih.gov This regulated cleavage is a critical step, as the resulting fragments can be released from the membrane to participate in downstream cellular functions. nih.gov
Table 1: Key Factors in Intramembrane Proteolysis of Signal Peptides
| Factor | Description | Significance | Reference |
| Signal Peptidase | Enzyme that performs the initial cleavage, separating the signal peptide from the precursor protein (e.g., pretrypsinogen). | This initial cleavage is a prerequisite for subsequent processing by SPP. | nih.gov |
| Signal Peptide Peptidase (SPP) | A presenilin-type aspartic protease that cleaves the liberated signal peptide within its transmembrane region. | Mediates the release of signal peptide fragments from the endoplasmic reticulum membrane. nih.gov | nih.govcapes.gov.br |
| Helix-Breaking Residues | Amino acids within the signal peptide's transmembrane domain that disrupt its α-helical structure. | Confers flexibility to the signal peptide, making it accessible for SPP-catalyzed cleavage. capes.gov.br | capes.gov.br |
| Polar Amino Acids | The presence of polar residues within the membrane-spanning sequence is a feature of some SPP substrates. nih.gov | May contribute to the recognition and processing by SPP. | nih.gov |
Extracellular Secretion and Bioactivity of Signal Peptide Fragments (e.g., exosomal transport, calmodulin binding)
Historically, signal peptide fragments were considered cellular waste destined for rapid degradation. However, emerging evidence has overturned this view, revealing that these fragments are bioactive molecules that can be secreted from the cell to participate in intercellular communication. nih.govnih.gov
One of the primary mechanisms for the secretion of SPFs is their encapsulation within extracellular vesicles (EVs), particularly exosomes. nih.govnih.gov Studies using the amyloid precursor protein (APP) signal peptide have demonstrated that its C-terminal fragment can be identified within exosomes secreted from cells. nih.gov This indicates a regulated transport pathway for SPFs, protecting them from degradation and allowing for their delivery to recipient cells. nih.gov The orientation of the fragment within the exosome (N-terminal vs. C-terminal) may depend on the characteristics of the original signal-anchor sequence of the parent protein. nih.gov
The journey of an SPF from the endoplasmic reticulum membrane into an exosome is an active process that may involve cytosolic adaptor molecules. A key player in this transport is calmodulin (CaM), a ubiquitous calcium-binding protein and a known component of exosomes. nih.gov It has been shown in cell-free systems that SPFs can bind to calmodulin. nih.gov This interaction is believed to be crucial for shepherding the SPFs from the site of their generation to the multivesicular bodies where exosomes are formed, preventing their intracellular degradation along the way. nih.govresearchgate.net The binding of peptides to calmodulin is often dependent on specific sequence motifs and can be regulated by calcium levels. nih.govprinceton.edu The interaction with calmodulin not only facilitates transport but may also modulate the signaling pathways within the cells that eventually take up these exosomes. nih.gov
Table 2: Research Findings on Extracellular Secretion and Bioactivity of Signal Peptide Fragments
| Finding | Experimental Model/System | Implication for Signal Peptide Function | Reference |
| Secretion via Exosomes | Human APP SP expressed in T-REx AspALP cells. | Demonstrates that SPFs are not just degraded but can be actively secreted from the cell. nih.gov | nih.govresearchgate.net |
| Fragment Orientation | Type I (APP) and Type II (SEAP) membrane protein signal peptides. | The specific fragment (N- or C-terminal) found in exosomes depends on the parent protein's topology. nih.gov | nih.gov |
| Binding to Calmodulin | Preprolactin SP fragments in a cell-free system. | Suggests a mechanism for the intracellular transport of SPFs from the ER to exosomes. nih.gov | nih.gov |
| Calmodulin as a Regulator | T-REx AspALP cells treated with a calmodulin inhibitor (W13). | Inhibition of calmodulin reduced the amount of APP SP fragments in exosomes, indicating CaM's key role in the transport process. | researchgate.net |
Structural Determinants and Functional Consequences of Pretrypsinogen Signal Sequence Peptide
Primary Structural Features and Functional Domains
Signal peptides, including that of pretrypsinogen, are characterized by a tripartite structure: a positively charged N-terminal region (N-region), a central hydrophobic core (H-region), and a C-terminal region (C-region) containing the cleavage site for signal peptidase. nih.govsignalpeptide.de While the specific amino acid sequences of signal peptides can vary, the physicochemical properties of these three domains are well-conserved. researchgate.net
N-Region: Hydrophilic and Positively Charged Amino Acid Residues
The N-region of the pretrypsinogen signal sequence is distinguished by the presence of hydrophilic and positively charged amino acid residues. nih.govcreative-proteomics.com This positive charge is a common feature among many signal peptides and is crucial for the initial stages of protein translocation across the endoplasmic reticulum (ER) membrane. nih.govnih.gov
The "positive-inside rule" suggests that the positively charged residues in the N-region help to orient the signal peptide correctly within the protein translocation channel, with the N-terminus remaining in the cytoplasm. nih.gov This orientation is vital for the subsequent steps of translocation. Studies have shown that altering the net charge of the N-region can significantly impact the efficiency of protein secretion. nih.gov A decrease in positive charge can lead to a reduced rate of translocation and, in some cases, the accumulation of the precursor protein in the cytoplasm. nih.govnih.gov
The N-region of some signal peptides, like that of preprolactin and the HIV-1 envelope protein p-gp160, is unusually long and hydrophilic, containing several positively charged residues. embopress.org This extended N-region can have functions beyond targeting, with cleaved N-terminal fragments potentially interacting with cytosolic components like calmodulin. embopress.org
Table 1: Characteristics of the N-Region of Signal Peptides
| Feature | Description | Functional Significance |
|---|---|---|
| Composition | Rich in hydrophilic and positively charged amino acids (e.g., Lysine, Arginine). nih.govcreative-proteomics.com | Facilitates interaction with the negatively charged surface of the ER membrane and components of the translocation machinery. mdpi.com |
| Charge | Typically has a net positive charge. nih.gov | Crucial for the correct topological orientation of the signal peptide during translocation (positive-inside rule). nih.gov |
| Length | Generally short, around 5 residues, but can be extended in some cases. embopress.orgmdpi.com | Variations in length may be associated with additional post-targeting functions. embopress.org |
H-Region: Central Hydrophobic Core Composition and Length
The central H-region is a defining characteristic of signal peptides and is composed of a continuous stretch of 7 to 15 hydrophobic amino acids. nih.govresearchgate.net This hydrophobic core is the functionally dominant domain, enabling the signal sequence to interact directly with the lipid bilayer of the ER membrane. researchgate.net The hydrophobicity of this region is a critical factor for the efficient targeting and translocation of the nascent polypeptide. nih.gov
The length and composition of the H-region are finely tuned for optimal function. Studies on the Escherichia coli alkaline phosphatase signal peptide have demonstrated that there is a narrow range of hydrophobicity that supports efficient protein transport. nih.gov Signal peptides with insufficient hydrophobicity may fail to associate with the membrane, while excessive hydrophobicity can disrupt the balance of the secretion pathway. nih.gov
The H-region typically adopts an α-helical conformation within the membrane environment. wikipedia.org This structure is essential for its function in guiding the protein through the translocation channel.
| Secondary Structure | Tends to form an α-helix within the membrane. wikipedia.org | The helical structure is important for its interaction with the translocation machinery. |
C-Region: Cleavage Site Characteristics
The C-region is the terminal part of the signal peptide and contains the recognition and cleavage site for signal peptidase. nih.gov This region is more polar than the H-region and its structure is critical for the accurate and efficient removal of the signal peptide from the mature protein.
The cleavage site itself has a consensus sequence, often referred to as the "(-3, -1) rule" or the "Ala-X-Ala" motif. nih.gov This rule indicates that the amino acid residues at positions -1 and -3 relative to the cleavage site are typically small and neutral, such as Alanine, Glycine, or Serine. nih.gov The presence of these residues is a key determinant for recognition by signal peptidase.
The length of the C-region also influences cleavage efficiency. If the C-region is too long, the cleavage site may be positioned too far from the active site of the signal peptidase, leading to inefficient processing. nih.gov In some cases, the C-region can overlap with the hydrophobic H-region, which can regulate the timing of signal peptide cleavage. nih.gov
Table 3: Features of the C-Region and Cleavage Site
| Feature | Description | Functional Relevance |
|---|---|---|
| Composition | Contains polar amino acids and a consensus cleavage site. nih.govnih.gov | Facilitates the transition from the hydrophobic membrane environment to the aqueous lumen of the ER. |
| Cleavage Site | Characterized by small, neutral amino acids at the -1 and -3 positions (e.g., Ala-X-Ala). nih.gov | Essential for recognition and cleavage by signal peptidase. nih.gov |
| Length | Typically 3-7 amino acids long. biorxiv.org | Optimal length is required for efficient cleavage; excessively long C-regions can inhibit processing. nih.gov |
Conformational Dynamics and Membrane Interactions
The function of the pretrypsinogen signal sequence peptide is intrinsically linked to its conformational flexibility and its dynamic interactions with cellular membranes. These interactions are governed by the peptide's primary structure and the physicochemical properties of the lipid bilayer.
Conformational States of Signal Peptides at Interfaces (e.g., air-water interface)
Studies at the air-water interface, which mimics the amphipathic environment of a biological membrane, have provided valuable insights into the conformational behavior of signal peptides. conicet.gov.arnih.gov Research on the dog this compound has shown that it can form stable monolayers at this interface. conicet.gov.ar
At the air-water interface, signal peptides, including that of pretrypsinogen, have been observed to adopt a β-sheet conformation. conicet.gov.arnih.gov This is in contrast to the α-helical conformation often observed within the lipid bilayer. wikipedia.org This conformational plasticity suggests that the signal peptide can adopt different structures depending on its environment. The β-sheet structure may contribute to the high stability of the peptide in an amphiphilic environment. conicet.gov.ar
The ability of signal peptides to form stable structures at interfaces is thought to be biologically relevant for maintaining the integrity of the membrane barrier during protein translocation. conicet.gov.ar
Interactions with Lipid Bilayers and Phospholipid Dependence
The interaction of the this compound with lipid bilayers is a critical step in protein secretion. This interaction is not merely a passive partitioning into the membrane but is a dynamic process influenced by the lipid composition of the bilayer.
Signal peptides exhibit a preference for binding to membranes containing anionic (negatively charged) phospholipids. mdpi.comresearchgate.net This interaction is partly electrostatic, involving the positively charged N-region of the signal peptide and the negatively charged headgroups of the anionic phospholipids. nih.gov Increasing the content of anionic phospholipids in model membranes has been shown to enhance the binding and insertion of signal peptides. mdpi.comresearchgate.net
Upon binding to the lipid bilayer, signal peptides often undergo a conformational change from a random coil in aqueous solution to a more ordered structure, typically an α-helix. mdpi.comnih.gov This induced α-helix formation is stabilized by the hydrophobic environment of the membrane core. The hydrophobic H-region of the signal peptide inserts into the hydrocarbon core of the bilayer, while the charged N- and C-termini are thought to remain near the membrane surface. nih.gov
The specific nature of the phospholipids can also influence the interaction. For instance, the presence of certain lipids can alter the effective width of the hydrophilic interfacial region, which in turn can affect the partitioning of the signal peptide's hydrophobic residues into the nonpolar core of the membrane. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trypsinogen (B12293085) |
| Preprolactin |
| Calmodulin |
| HIV-1 envelope protein p-gp160 |
| Escherichia coli alkaline phosphatase |
| Lysine |
| Arginine |
| Alanine |
| Glycine |
| Serine |
| Leucine |
| Isoleucine |
| Valine |
Influence on Translocon Orientation and Insertion Efficiency
The this compound plays a critical role in guiding the nascent polypeptide to the endoplasmic reticulum (ER) and ensuring its correct insertion into the protein-conducting channel, the Sec61 translocon. The orientation of the signal peptide within the translocon is a determining factor for the subsequent translocation of the entire protein into the ER lumen. nih.gov This orientation is established with the N-terminus of the peptide facing the cytosol and the C-terminus, containing the signal peptidase cleavage site, pointing towards the ER lumen. nih.gov This topology is crucial for secretory proteins like pretrypsinogen and is governed by specific structural features of the signal peptide, including the distribution of charged residues, which generally follows the "positive-inside rule" where positively charged amino acids are typically retained in the cytosol. nih.govfrontiersin.org
The efficiency of protein translocation is dependent on a two-step recognition process of the signal sequence. nih.gov The first step involves the binding of the signal sequence by the cytosolic signal recognition particle (SRP), which targets the ribosome-nascent chain complex to the ER membrane. nih.govkhanacademy.org The second step is the engagement of the signal peptide with the Sec61 translocon, which leads to the formation of a committed translocation complex. nih.gov The intrinsic properties of the signal peptide, such as the length and hydrophobicity of its central 'h-region', significantly influence the efficiency of both SRP binding and subsequent interactions with the translocon. encyclopedia.pub
Research has shown that different signal sequences possess varied activities in these two distinct events, highlighting that these sequences have a more complex structure than previously thought, allowing for multiple, independent interactions with the translocation machinery. nih.gov Mutations within the signal peptide can disrupt these interactions and impair translocation. For instance, a mutation leading to an alanine to valine exchange at codon 16, which is the signal peptide cleavage site for human cationic trypsinogen, is strongly associated with chronic pancreatitis. nih.govresearchgate.net This suggests that alterations in this critical region can interfere with proper processing and translocation, impacting the protein's subsequent fate.
Table 1: Influence of Pretrypsinogen Signal Peptide on Translocon Interaction
| Feature | Role in Translocon Interaction | Consequence of Alteration |
|---|---|---|
| N-terminal region (n-region) | Contains positively charged residues that help anchor the N-terminus in the cytosol, following the "positive-inside rule". nih.govfrontiersin.org | Changes in charge can lead to incorrect orientation within the translocon, potentially inverting the peptide. nih.gov |
| Hydrophobic core (h-region) | Mediates the primary interaction with SRP and the hydrophobic lining of the Sec61 channel, initiating translocation. nih.govencyclopedia.pub | Reduced hydrophobicity can decrease SRP binding affinity and lower the efficiency of translocation into the ER. encyclopedia.pub |
| C-terminal region (c-region) | Contains the recognition and cleavage site for signal peptidase, which is essential for releasing the mature protein into the ER lumen. nih.govnih.gov | Mutations (e.g., A16V) can impair cleavage, leading to inefficient processing and potential retention of the signal peptide. nih.gov |
Role in Native Protein Folding and Prevention of Misfolding
Interactions with Cytosolic Chaperones and Unfolding Factors
Before the pretrypsinogen nascent chain is targeted to the ER by the SRP, its hydrophobic signal sequence is exposed to the cytosol. This creates a risk of aggregation or premature folding. nih.gov To mitigate this, a network of cytosolic chaperones interacts with the emerging polypeptide. Key among these are the Hsp70 and Hsp40 families of chaperones (e.g., Hsc70 and Ydj1/Sis1 in yeast). nih.govnih.gov These molecular chaperones recognize and bind to exposed hydrophobic segments, such as the signal peptide, thereby maintaining the nascent pretrypsinogen in a soluble and translocation-competent, largely unfolded state. nih.gov
The interaction is dynamic and crucial for protein biogenesis. Hsp40 proteins often act as co-chaperones that recognize the substrate and deliver it to Hsp70. nih.gov This chaperone machinery can act in concert with or parallel to the SRP-dependent pathway, with some evidence suggesting that certain proteins can be targeted to the ER via chaperone-dependent mechanisms. nih.govnih.gov For pretrypsinogen, these interactions serve primarily to prevent off-pathway aggregation and ensure that the nascent chain is available for efficient recognition by the SRP. nih.gov
Table 2: Cytosolic Factors Interacting with Nascent Pretrypsinogen
| Factor | Type | Function |
|---|---|---|
| Signal Recognition Particle (SRP) | Ribonucleoprotein complex | Recognizes the signal peptide, pauses translation, and targets the ribosome-nascent chain complex to the ER. khanacademy.orgyoutube.com |
| Hsp70 (e.g., Hsc70) | Molecular Chaperone | Binds to exposed hydrophobic regions of the nascent polypeptide, preventing aggregation and maintaining an unfolded state. nih.govplos.org |
| Hsp40 (DnaJ family) | Co-chaperone | Recognizes and delivers nascent chains to Hsp70, stimulating its ATPase activity. nih.gov |
| Nascent Polypeptide-Associated Complex (NAC) | Dimeric Protein Complex | Associates with the ribosome near the exit tunnel and is thought to be one of the first factors to interact with the nascent chain. frontiersin.org |
Prevention of Premature Folding of the Nascent Polypeptide
The process of protein synthesis and translocation is carefully orchestrated to prevent the nascent polypeptide from folding prematurely in the cytosol, which would render it incompetent for passage through the narrow Sec61 translocon. nih.gov Several layers of regulation ensure the fidelity of this process.
Firstly, the nascent polypeptide remains tethered to the ribosome, which itself acts as a general interaction partner, sterically hindering the formation of complex tertiary structures near its exit tunnel. nih.govnih.gov The tunnel can accommodate secondary structures like alpha-helices but prevents larger domains from folding. nih.gov
Secondly, the binding of cytosolic factors directly prevents premature folding. The Signal Recognition Particle (SRP) binds to the pretrypsinogen signal sequence as it emerges from the ribosome, an interaction that also shields the hydrophobic peptide and characteristically induces a pause in translation elongation. youtube.com This pause provides a time window for the ribosome-nascent chain complex to be targeted to the ER membrane, ensuring that little of the mature protein is synthesized in the cytosol where it could misfold. youtube.com Concurrently, cytosolic chaperones like Hsp70 bind to other exposed hydrophobic patches on the nascent chain, further ensuring it remains in a non-globular, translocation-competent conformation. nih.gov
Impact of Signal Peptide Presence on Mature Protein Conformation and Stability
While the signal peptide is ultimately cleaved from pretrypsinogen upon its entry into the ER lumen, its transient presence has a significant impact on the initial folding and ultimate conformation of the mature protein. nih.gov The process of co-translational translocation means that the protein begins to fold vectorially as it enters the ER lumen. nih.gov The efficiency and kinetics of this translocation process, which are dictated by the signal peptide's interaction with the translocon, can therefore influence the folding pathway of the mature trypsinogen domain. nih.gov
A highly efficient signal peptide ensures rapid and continuous translocation, allowing protein domains to emerge into the ER and fold sequentially without prolonged pauses that could lead to non-productive intermediate states or aggregation. Conversely, a less efficient signal peptide could lead to slower or "jerky" translocation. Such pauses might expose folding intermediates to the ER's quality control machinery or increase the propensity for misfolding, particularly for a protein like trypsinogen that must be correctly folded to maintain its zymogen state and prevent premature activation.
The critical importance of the signal peptide's region is underscored by mutations at the cleavage site. The A16V mutation in cationic trypsinogen, for example, is linked to pancreatitis. nih.gov This suggests that improper processing of the signal peptide can have profound downstream consequences on the stability, function, or degradation of the mature protein, ultimately contributing to pathology. Therefore, the signal peptide's role extends beyond simple targeting; it is integral to the initial steps of the protein's conformational maturation.
Table 3: Indirect Effects of the Signal Peptide on Mature Protein Properties
| Parameter | Influence of Signal Peptide | Potential Consequence of Aberrant Signal Peptide Function |
|---|---|---|
| Folding Kinetics | The rate of translocation, modulated by the signal peptide's efficiency, sets the pace for co-translational folding in the ER. nih.gov | Slowed or paused translocation may alter the folding pathway, potentially trapping the protein in misfolded states. |
| Conformational Fidelity | Ensures the entire polypeptide is translocated into the controlled folding environment of the ER before complex folding occurs. | Inefficient translocation could lead to partial cytosolic synthesis, promoting misfolding and aggregation. |
| Post-Translational Processing | Correct presentation of the cleavage site to signal peptidase is essential for generating the authentic N-terminus of the mature protein. nih.gov | Impaired cleavage (e.g., due to mutations) can result in an aberrant protein that may be unstable or prone to aggregation. nih.gov |
| Overall Stability | By initiating a correct folding pathway, the signal peptide indirectly contributes to the thermodynamic stability of the final native protein. | Errors in the early folding steps can lead to a mature protein that is less stable and more susceptible to degradation or premature activation. |
Genetic and Evolutionary Aspects of Pretrypsinogen Signal Sequence Peptide
Genetic Encoding of the Signal Peptide Sequence
The genetic blueprint for the pretrypsinogen signal peptide is contained within a specific region of its messenger RNA (mRNA), which possesses distinct features that facilitate not only protein targeting but also the mRNA's own journey from the nucleus to the cytoplasm.
The portion of an mRNA molecule that codes for a signal peptide is known as the signal sequence coding region (SSCR). plos.orgnih.gov Studies have revealed that the SSCR is not merely a passive template for amino acid translation but an active RNA element. nih.govwikipedia.org A key characteristic of SSCRs in vertebrates is a notably low content of adenine (B156593) nucleotides. plos.orgnih.govh1.co This feature is believed to be a crucial part of a novel mRNA nuclear export signal. plos.orgnih.gov
This SSCR-mediated pathway can enhance the export of an mRNA from the nucleus, even for transcripts that lack introns or a functional cap, which are typically required for the conventional export process. plos.orgnih.gov While the standard mRNA export pathway relies on the transcription export (TREX) complex, the SSCR-dependent pathway also requires the export factor TAP but appears to be less dependent on TREX components. nih.govnih.gov The location of the SSCR at the 5' end of the mRNA may allow it to recruit these export factors early in the transcription process. nih.gov This suggests a sophisticated link between the genetic code for protein localization and the regulation of mRNA transport and localization to the endoplasmic reticulum. plos.orgh1.co
| Feature | Description | Reference |
| Name | Signal Sequence Coding Region (SSCR) | plos.orgnih.gov |
| Key Characteristic | Low adenine (A) content in vertebrates. | plos.orgh1.co |
| Function | Acts as an mRNA nuclear export signal. | nih.gov |
| Mechanism | Enhances nuclear export, potentially bypassing the need for introns or a functional cap; requires the TAP export factor. | nih.govnih.gov |
| Significance | Links the genetic information for protein targeting with mRNA processing and localization. | plos.orgh1.co |
The structure of eukaryotic genes, with their coding exons and non-coding introns, is central to their evolution. nih.govyoutube.com In the context of pretrypsinogen and other secreted proteins, the signal peptide is typically encoded by a single, distinct exon. ethz.ch This organization has significant implications for the evolution of new proteins.
The "exon theory of genes" posits that exons represent ancient, modular functional domains that can be rearranged through a process called exon shuffling to create new genes with novel functions. nih.govnih.gov The containment of the signal sequence on a single exon facilitates its modularity. It can be easily appended to other protein-coding regions through genomic recombination, effectively turning a cytosolic protein into a secreted one. This modular nature suggests that exon shuffling has likely played a vital role in the origin and diversification of secreted proteins, including the serine protease family to which trypsinogen (B12293085) belongs. nih.gov The presence of introns, particularly those of the same phase (position within a codon), is considered a signal of historical exon shuffling events. nih.gov
Evolutionary Trajectories and Functional Conservation
While the function of the pretrypsinogen signal peptide is highly conserved, its exact amino acid sequence shows considerable diversity across species. This balance between functional constraint and sequence variability is a hallmark of signal peptide evolution.
Signal peptides, including that of pretrypsinogen, generally adhere to a three-part structure: a positively charged n-region, a central hydrophobic h-region, and a polar c-region containing the cleavage site for signal peptidase. nih.govqiagenbioinformatics.com For instance, the human cationic trypsinogen signal peptide is 15 amino acids long. nih.gov
| Feature | Human Cationic Pretrypsinogen nih.gov | Fish (e.g., Salmon) | Bird (e.g., Chicken) | General Conservation |
| Total Length | 15 amino acids | ~15-30 amino acids | ~15-30 amino acids | Length can vary |
| n-region | Positively charged (e.g., contains Lys/Arg) | Generally present | Generally present | Presence of at least one positive charge is common |
| h-region | Core of hydrophobic residues (e.g., Leu, Val, Ile) | Highly hydrophobic | Highly hydrophobic | Strong conservation of hydrophobicity |
| c-region | Contains signal peptidase cleavage site | Conforms to cleavage site rules | Conforms to cleavage site rules | Conservation of small, neutral residues at positions -1 and -3 |
This table presents a generalized comparison based on typical signal peptide characteristics, with human cationic pretrypsinogen as a specific example.
The evolution of signal peptides is driven by a unique set of selective pressures. The high degree of sequence diversity observed among functionally equivalent signal peptides suggests they evolve under relaxed purifying selection. ias.ac.in This means that as long as the essential physicochemical properties (hydrophobicity, charge, and cleavage site structure) are maintained, mutations to the specific amino acid sequence are often tolerated.
This relaxed selection allows for the accumulation of mutations, leading to sequence divergence between species and even between different secreted proteins within the same organism. However, this is balanced by strong functional constraints. Mutations that drastically alter the hydrophobicity of the h-region or disrupt the signal peptidase cleavage site are strongly selected against, as they would impair protein secretion and could be pathogenic. nih.gov Therefore, the presence of a signal peptide imposes significant constraints on genomic evolution, limiting alternative splicing and RNA editing events within this critical N-terminal region. nih.gov
The pretrypsinogen signal peptide is not an evolutionary outlier; rather, it belongs to the large, ubiquitous family of classical signal peptides found across all domains of life. nih.govqiagenbioinformatics.com These peptides share a common function: to target proteins for translocation across the endoplasmic reticulum membrane in eukaryotes or the plasma membrane in prokaryotes. wikipedia.org
This shared function is mediated by a conserved mechanism involving recognition by the SRP and subsequent interaction with the Sec translocon (Sec61 in eukaryotes). wikipedia.orgnih.gov The fundamental three-part structure of the signal peptide is a testament to this shared ancestry and co-evolution with the cellular secretion machinery. The evolutionary history of the pretrypsinogen signal sequence is therefore intrinsically linked to the evolution of the entire secretory pathway. It represents one specific instance of a general, ancient, and highly successful biological targeting system. nih.gov
Codon Usage Bias and its Influence on Protein Expression and Secretion
In the genetic blueprint of an organism, the choice among synonymous codons—different triplets of nucleotides that specify the same amino acid—is not random. This phenomenon, known as codon usage bias, varies between species and even between genes within the same organism. plos.orgnih.gov The pattern of codon usage, particularly within the signal sequence of a secreted protein like pretrypsinogen, can have profound implications for the regulation of its synthesis and transport out of the cell. The pretrypsinogen signal sequence peptide, the short N-terminal chain that directs the nascent protein to the secretory pathway, is a critical regulatory region where codon choice can fine-tune protein expression and secretion dynamics.
Codon usage bias is a significant factor that influences gene expression by affecting a variety of processes including the efficiency of protein translation and the folding of the resulting protein. nih.govresearchgate.net Highly expressed genes frequently exhibit a strong bias towards "optimal" codons, which are recognized by the most abundant tRNA species in the cell, theoretically leading to a more rapid and efficient translation process. plos.org Conversely, "non-optimal" or rare codons are decoded by less abundant tRNAs, which can modulate the rate of protein synthesis.
Effects of Non-optimal Codons on Translational Elongation Rates
Research has demonstrated a direct relationship between codon optimality and the speed of translation. Studies using in vitro translation systems have shown that mRNAs composed of optimal codons are translated more rapidly than those containing a higher frequency of non-optimal codons. nih.gov This effect is not merely theoretical; it has been observed to impact the expression of endogenous proteins. For instance, optimizing the codon usage of the Neurospora FRQ protein, which naturally contains non-optimal codons, resulted in an increased rate of translation. nih.gov
The strategic placement of non-optimal codons, particularly at the beginning of a coding sequence as found in many signal peptides, can be crucial. These programmed pauses are thought to provide additional time for the co-translational folding of the nascent polypeptide chain, ensuring it adopts the correct three-dimensional structure required for its function and subsequent processing, such as translocation across the endoplasmic reticulum membrane. researchgate.netnih.gov An overly rapid translation, driven by exclusively optimal codons, might lead to protein misfolding and subsequent degradation. plos.orgresearchgate.net
Table 1: Illustrative Example of Codon Optimality and its Hypothetical Effect on Translational Elongation for a Segment of a Signal Peptide
| Amino Acid | Optimal Codon (High tRNA Abundance) | Non-optimal Codon (Low tRNA Abundance) | Hypothetical Effect on Elongation Rate |
| Leucine | CUG | CUA | Use of CUG leads to faster ribosome transit. |
| Serine | UCC | UCG | Use of UCC maintains a higher elongation speed. |
| Alanine | GCC | GCA | Use of GCC supports more efficient translation. |
| Valine | GUG | GUA | Use of GUG allows for quicker incorporation. |
This table provides a simplified, illustrative example. Actual codon optimality is species-specific and the precise impact on elongation speed is influenced by multiple factors.
Correlation Between Codon Bias and Protein Secretion Efficiency
The codon usage bias within the this compound has a complex and significant correlation with the efficiency of protein secretion. While it might be assumed that maximizing the rate of protein synthesis through codon optimization would lead to higher secretion yields, evidence suggests a more nuanced reality. In fact, the presence of non-optimal codons within the signal sequence can be beneficial for the efficient secretion of certain proteins. plos.orgsemanticscholar.org
Studies on the signal peptides of various secreted proteins have revealed that they often contain a higher proportion of non-optimal codons compared to the rest of the coding sequence. semanticscholar.org This "de-optimization" is thought to be a selective advantage. The resulting slower translation of the signal peptide can facilitate the proper timing of interactions between the nascent polypeptide, the ribosome, and the signal recognition particle (SRP). This, in turn, ensures efficient targeting to the translocon on the endoplasmic reticulum membrane, a critical step for entry into the secretory pathway.
Experimental findings support this model. In one study, synonymous mutations were introduced into the signal sequence of a reporter protein, luciferase, to make the codons more optimal. plos.org This "optimization" of the signal sequence codons paradoxically led to a dramatic decrease in the secretion of active luciferase. plos.org It was found that the higher codon frequency increased the rate of protein production, but also led to increased protein misfolding and degradation. plos.org Conversely, the presence of non-optimal codons in the native signal sequence was shown to be advantageous for the proper folding and successful export of the secreted protein. plos.org However, it is also noted that in some systems, like the yeast Pichia pastoris, the secretion ability of N-terminal signal peptides appears to be tolerant to changes in synonymous codons, suggesting this effect can be gene and organism-specific. nih.govresearchgate.net
Table 2: Summary of Research Findings on the Correlation Between Signal Sequence Codon Bias and Secretion
| Study Focus | Key Finding | Implication for Secretion Efficiency | Reference |
| Luciferase with GP64sp signal peptide | Synonymous mutations to optimize codons in the signal sequence reduced protein secretion and activity. | Non-optimal codons in the signal sequence were beneficial for secretion. | plos.org |
| Neurospora FRQ protein | Codon optimization increased translation rate but led to conformational changes and impaired function. | Rapid translation can be detrimental to proper protein folding and function. | nih.gov |
| E. coli secretory proteins | Signal peptides contain high levels of non-optimal codons. | Slowing translation via rare codons may be a selected trait for efficient secretion. | semanticscholar.org |
| Pichia pastoris signal peptides | Secretion abilities of N-terminal signal peptides were tolerant to synonymous codon changes. | The effect of codon bias on secretion may not be universal and can be context-dependent. | nih.govresearchgate.net |
Conclusion
The pretrypsinogen signal sequence peptide, a short N-terminal extension of the pretrypsinogen molecule, serves as a quintessential example of a cellular targeting signal. Its well-defined tripartite structure, featuring a positively charged n-region, a hydrophobic h-region, and a c-region with a cleavage site, is fundamental to its function. This peptide is indispensable for initiating the journey of trypsinogen (B12293085) into the secretory pathway, a process vital for its eventual role in digestion.
Through a finely orchestrated series of events, the pretrypsinogen signal sequence is recognized by the Signal Recognition Particle, which guides the entire ribosome-nascent chain complex to the endoplasmic reticulum. Here, the signal peptide mediates the insertion of the nascent polypeptide into the Sec61 translocon, a critical step for its translocation into the ER lumen. Following this essential targeting role, the signal peptide is precisely cleaved by the signal peptidase complex, allowing the newly synthesized trypsinogen to fold correctly and continue its transit through the secretory pathway.
Research into the this compound has not only illuminated the intricate mechanisms of protein targeting and secretion but has also provided invaluable tools for biotechnology. The ability to harness these natural "address labels" has revolutionized the production of recombinant proteins, enabling the efficient synthesis and secretion of a wide array of therapeutic and industrial molecules. The ongoing study of signal peptides, aided by sophisticated bioinformatic tools and experimental approaches, promises to further unravel the complexities of cellular trafficking and to enhance our ability to engineer biological systems for a variety of applications.
Advanced Functional Insights and Regulatory Roles of Signal Peptides
Signal Peptide Roles in Preventing Premature Intracellular Protein Activation (e.g., PAR2 signal peptide)
The synthesis of potent enzymes like trypsin requires stringent control to prevent inadvertent activation within the cell, which could lead to cellular damage. The signal peptide of pretrypsinogen is integral to this protective mechanism. Trypsinogens, including the cationic (PRSS1), anionic (PRSS2), and mesotrypsinogen (PRSS3) isoforms, are synthesized as pre-pro-enzymes. nih.gov This "pre" form, containing the signal peptide, ensures that the zymogen is correctly targeted to the endoplasmic reticulum (ER). Once inside the ER lumen, the signal peptide is cleaved, and the resulting pro-enzyme is safely sequestered within zymogen granules for eventual secretion into the pancreatic juice. nih.gov
A compelling example of a signal peptide's protective role is found in Protease-Activated Receptor 2 (PAR2). The PAR2 signal peptide is crucial for preventing the premature cleavage and activation of the receptor by intracellular proteases before it reaches the cell surface. uniprot.orguniprot.org Studies have shown that deleting the signal peptide from PAR2 leads to reduced cell surface expression and a diminished response to its activating ligand, trypsin. uniprot.org This is because, in the absence of the signal peptide, the receptor is susceptible to premature activation within the ER and Golgi apparatus, leading to its subsequent degradation. uniprot.org The signal peptide effectively shields the receptor's activation site during its transit through the secretory pathway. uniprot.org While this specific protective mechanism has not been as extensively detailed for the pretrypsinogen signal peptide itself, its fundamental role in segregating the potent enzyme within the ER lumen serves a similar protective function, preventing catastrophic intracellular proteolysis.
Modulation of Protein Glycosylation and Post-Translational Modifications by Signal Peptides
Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of many proteins. nih.govphysiology.org Glycosylation, the attachment of sugar moieties, is a common PTM that occurs within the ER and Golgi apparatus. nih.gov The efficiency and nature of these modifications can be influenced by the preceding signal peptide. The signal peptide's sequence can affect the rate of protein translocation into the ER, which in turn can impact the exposure time of the nascent polypeptide to the enzymatic machinery responsible for PTMs.
While direct evidence for the pretrypsinogen signal peptide's specific influence on trypsinogen (B12293085) glycosylation is not extensively documented, the general principles of signal peptide function suggest a potential role. The composition and hydrophobicity of a signal peptide can modulate its interaction with the translocon, the protein-conducting channel in the ER membrane. This interaction can influence the kinetics of translocation, potentially affecting the efficiency of N-linked glycosylation, a common modification of secreted proteins.
Dual Targeting Signals and Multiple Subcellular Localizations (e.g., PTHrP)
Some proteins exhibit the remarkable ability to localize to multiple subcellular compartments, a feat often orchestrated by complex signaling sequences. Parathyroid hormone-related protein (PTHrP) is a prime example of a protein with dual targeting signals that lead to different cellular fates and functions. acs.orgnih.gov PTHrP is synthesized with a prepro-sequence that includes a signal peptide for secretion and a nuclear localization signal (NLS). nih.gov The signal peptide directs PTHrP to the secretory pathway, leading to its release from the cell where it can act on cell surface receptors in a paracrine or autocrine manner. nih.gov However, some PTHrP molecules can bypass the secretory pathway and be transported to the nucleus, a process mediated by its NLS. nih.gov This nuclear-targeted PTHrP can then regulate gene expression and cell growth through intracrine mechanisms. nih.gov
The pretrypsinogen signal peptide is primarily associated with the classical secretory pathway. There is currently no evidence to suggest that it facilitates dual targeting of trypsinogen to other organelles. Its primary and essential role appears to be the unidirectional transport of the zymogen into the ER for eventual secretion from the pancreatic acinar cells.
Signal Peptides as Structural Modulators of Splice Isoforms
A notable example is the human SLAMF6 protein, where a splice isoform that lacks a central part of its immunoglobulin-like domain retains its signal peptide. uniprot.orgnih.gov Computational modeling suggests that this retained signal peptide can structurally complement the truncated domain, effectively rescuing its fold and function. uniprot.orgnih.gov This highlights a novel "moonlighting" function for signal peptides beyond their canonical role in protein targeting.
With respect to pretrypsinogen, while different isoforms of trypsinogen exist (cationic, anionic, and meso), these are encoded by distinct genes (PRSS1, PRSS2, and PRSS3, respectively) rather than being products of alternative splicing of a single gene. nih.gov Therefore, the role of the pretrypsinogen signal peptide as a structural modulator of splice isoforms is not a known function for this particular protein family.
Compound Information Table
| Compound Name | Role in the Context of the Article |
| Pretrypsinogen signal sequence peptide | The primary subject of the article; a 15-amino acid peptide that directs trypsinogen to the endoplasmic reticulum. nih.gov |
| Cationic Trypsinogen (PRSS1) | An isoform of human trypsinogen. nih.gov |
| Anionic Trypsinogen (PRSS2) | An isoform of human trypsinogen. nih.gov |
| Mesotrypsinogen (PRSS3) | An isoform of human trypsinogen. nih.gov |
| Protease-Activated Receptor 2 (PAR2) | A G protein-coupled receptor whose signal peptide prevents its premature activation. uniprot.orguniprot.org |
| Parathyroid hormone-related protein (PTHrP) | A protein with dual targeting signals (signal peptide and nuclear localization signal). acs.orgnih.gov |
| SLAMF6 | A protein with a splice isoform where the signal peptide acts as a structural modulator. uniprot.orgnih.gov |
| Signal Peptidase | The enzyme responsible for cleaving the signal peptide from the pre-protein within the endoplasmic reticulum. |
| Translocon (Sec61 complex) | The protein-conducting channel in the endoplasmic reticulum membrane through which nascent polypeptides with a signal peptide are translocated. |
Pretrypsinogen Signal Peptide Sequences
| Trypsinogen Isoform | UniProt Accession | Signal Peptide Sequence |
| Cationic Trypsinogen-1 (PRSS1) | P07477 | MNPLLILTFVAAALA |
| Anionic Trypsinogen-2 (PRSS2) | P07478 | MNALILILTFVAGALA |
| Mesotrypsinogen-3 (PRSS3) | P35030 | MNSLILILTFVAGALA |
Future Research Directions and Unanswered Questions
Elucidating the Full Repertoire of Post-Cleavage Biological Activities of Signal Peptides
Historically, signal peptides were thought to be rapidly degraded after being cleaved from their nascent protein. mdpi.comstackexchange.com However, emerging evidence reveals that these cleaved fragments can possess distinct biological functions, a concept referred to as post-targeting functions. signalpeptide.denih.gov Future research is focused on systematically identifying and characterizing these activities.
It is now known that after cleavage by signal peptidase, the liberated signal peptide is often further processed by intramembrane proteases like signal peptide peptidase (SPP). signalpeptide.depnas.org This processing can release fragments into the cytosol or other cellular compartments where they can perform various functions. signalpeptide.destackexchange.com
Identified and Potential Post-Cleavage Functions:
Signaling Molecules: The signal peptide fragment of bovine preprolactin has been shown to bind to calmodulin, a key signaling protein, in a calcium-dependent manner, suggesting a role in cellular signaling pathways. stackexchange.com Similarly, a fragment from HIV-1 gp160 also binds to calmodulin. stackexchange.com
Antigen Presentation: Fragments of signal peptides can be presented by MHC class I molecules on the cell surface, allowing the immune system to monitor the expression of proteins, which is particularly important for detecting virally infected or cancerous cells. stackexchange.comcam.ac.uk
Regulation of Protein Maturation: In some viruses, such as the Lassa virus and lymphocytic choriomeningitis virus (LCMV), the exceptionally long, cleaved signal peptide remains associated with the glycoprotein and acts as an essential cofactor for its proteolytic maturation and is crucial for virus infectivity. nih.govcam.ac.uk
Direct Bioactivity: The N-terminal signal peptide fragment of eosinophil cationic protein (ECP) exhibits cytotoxicity against lower organisms, a function independent of the mature ECP protein. mdpi.com
A significant challenge is that liberated signal peptides are often not detected in standard assays, implying their rapid degradation or transient nature. stackexchange.com Future investigations will require more sensitive and sophisticated techniques to capture and identify these fragments and elucidate their full range of biological activities, moving beyond the few examples currently understood. mdpi.comcam.ac.uk
Understanding the Detailed Molecular Mechanisms of Signal Peptide-Membrane Interactions
The interaction between a signal peptide and the cellular membrane is the foundational step for protein translocation. While the general model is established, the precise molecular dynamics remain an area of intense investigation. Signal peptides guide nascent proteins to a protein-conducting channel, known as the Sec61 translocon in eukaryotes and the SecYEG translocon in prokaryotes. wikipedia.org
The typical signal peptide structure consists of three regions that dictate its interaction with the membrane and translocation machinery: mdpi.comcreative-proteomics.combbk.ac.uk
n-region: A short, positively charged N-terminal section that is thought to interact with negatively charged phospholipid head groups of the membrane and enforce the correct protein topology. wikipedia.orgcreative-proteomics.comnih.gov
h-region: A central hydrophobic core of 5-16 amino acids that inserts into the lipid bilayer and interacts with the translocon. wikipedia.orgcreative-proteomics.com
c-region: A more polar C-terminal region containing the recognition and cleavage site for signal peptidase. wikipedia.orgcreative-proteomics.com
Future research aims to understand how the sequence diversity within these regions affects interactions with the translocon. cam.ac.uk The engagement of the signal peptide with the translocon is a critical gating event, and variations in this interaction can influence the efficiency of translocation, protein folding, and subsequent post-translational modifications. cam.ac.uk Advanced computational approaches, such as molecular docking and molecular dynamics simulations, are becoming crucial tools to predict and visualize the potential interactions between a specific signal peptide and the translocon complex at an atomic level. semanticscholar.org Unraveling these detailed mechanisms will clarify how different signal peptides can fine-tune the biogenesis of their specific cargo proteins. cam.ac.uk
Advancing Computational Prediction and Engineering of Signal Peptides for Optimized Protein Expression
The critical role of signal peptides in protein secretion has made them a key target for engineering in biotechnology and biopharmaceutical industries. profacgen.com Optimizing signal peptides can overcome bottlenecks in the production of recombinant proteins by enhancing yield, folding, and secretion efficiency. profacgen.com
Computational Prediction: Numerous computational tools have been developed to predict the presence of signal peptides and their cleavage sites from amino acid sequences. These programs often utilize methods like neural networks (NN) and hidden Markov models (HMM). nih.govoup.com However, their accuracy in pinpointing the exact cleavage site can be less than satisfactory, highlighting the need for refinement. nih.gov Discrepancies often exist between computationally generated annotations and experimentally verified cleavage sites. nih.gov
Below is a table comparing the performance of some common signal peptide prediction tools based on research findings.
| Prediction Program | Method | Reported Cleavage Site Accuracy | Notes |
| SignalP 2.0-NN | Neural Network | 78.1% | Found to be the most accurate in one study of 270 human proteins. nih.gov |
| SignalP 2.0-HMM | Hidden Markov Model | Lower than NN version | Based on a hidden Markov model. nih.gov |
| SigPfam | Profile Hidden Markov Model | 58.1% (original), 73.7% (improved) | Accuracy improved significantly when retrained with an experimentally verified dataset. nih.gov |
| PrediSi | Weight Matrix | Comparable to SignalP, slightly better for Gram-positive bacteria. | Noted for its high speed, making it suitable for analyzing large proteome datasets. nih.gov |
Future advancements will likely involve integrating machine learning and AI algorithms with larger, experimentally validated datasets to improve prediction accuracy. nih.govavenuebiosciences.com Machine learning can also be used to predict how specific signal peptides will perform with particular protein products, moving beyond simple identification to functional prediction. nih.gov
Signal Peptide Engineering: High-throughput engineering has emerged as a powerful strategy for optimizing protein production. profacgen.com This involves creating and screening large libraries of natural and synthetic signal peptides to find the optimal sequence for a given protein and host system. avenuebiosciences.com For example, engineering the native signal peptide of Lactococcus lactis Usp45 by introducing targeted amino acid substitutions and silent mRNA mutations resulted in a 51% increase in the secretion of α-amylase. nih.gov The goal of this research is to develop robust platforms that can rapidly identify a bespoke signal peptide for any protein of interest, thereby increasing production yields and reducing costs for therapeutics and industrial enzymes. avenuebiosciences.comnih.gov
Exploring the Implications of Signal Peptide Diversity for Specific Cellular Processes and Organismal Adaptations
Signal peptides exhibit remarkable diversity in their length and amino acid composition, despite sharing a common tripartite structure. signalpeptide.denih.gov This variability is not random; it suggests that signal sequences have evolved to carry additional information beyond simple ER targeting. signalpeptide.decam.ac.uk The "one-size-fits-all" view of signal peptides is being replaced by a model where sequence diversity allows for the fine-tuning of protein biogenesis. cam.ac.uk
Future research will focus on connecting specific signal peptide features to distinct cellular outcomes. For instance, the efficiency of interaction between a signal peptide and the Signal Recognition Particle (SRP) can determine whether a protein is targeted to the ER or another organelle, like the mitochondria. cam.ac.uk The timing of signal peptide cleavage, which can range from co-translational to late post-translational, can also be regulated by the signal peptide sequence and can impact protein folding and assembly. elifesciences.org The HIV-1 envelope glycoprotein gp160 provides an extreme example where cleavage is delayed until the protein has substantially folded, a process regulated by the structure of its signal peptide. elifesciences.org
Understanding this diversity is also key to comprehending organismal adaptations. Different organisms may have evolved distinct "dialects" of signal peptides optimized for their specific cellular machinery and environmental conditions. Exploring this evolutionary landscape could reveal novel principles of protein transport and provide a new source of highly efficient, host-specific signal peptides for biotechnological applications.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for characterizing the structural and functional roles of the pretrypsinogen signal peptide in intracellular trafficking?
- Methodological Answer : Use site-directed mutagenesis to alter residues in the signal peptide (e.g., A16V mutation) and monitor intracellular transport via immunofluorescence or subcellular fractionation. Compare wild-type and mutant pretrypsinogen localization using pancreatic acinar cell lines . Pulse-chase assays combined with Western blotting can track signal peptide cleavage efficiency .
Q. How can researchers validate the cleavage site of the pretrypsinogen signal peptide experimentally?
- Methodological Answer : Employ Edman degradation or mass spectrometry (MS) to identify N-terminal sequences of mature trypsinogen after signal peptide removal. Use predictive algorithms (e.g., SignalP) to compare computational predictions with empirical data, as discrepancies may arise (e.g., incorrect cleavage site predictions in preApro trypsin) .
Q. What are the implications of PRSS1/PRSS2 gene mutations (e.g., A16V, D22G) on signal peptide function and pancreatitis pathogenesis?
- Methodological Answer : Analyze mutant trypsinogen variants using in vitro autoactivation assays to measure trypsinogen-to-trypsin conversion rates. Corrogate findings with clinical data on pancreatitis severity. For example, A16V may disrupt signal peptide cleavage, while D22G accelerates activation peptide hydrolysis .
Advanced Research Questions
Q. How can conflicting data on the functional consequences of PRSS1 mutations (e.g., R122H vs. N29I) be resolved in mechanistic studies?
- Methodological Answer : Conduct parallel studies using recombinant mutant proteins (e.g., R122H, N29I) to compare autoactivation kinetics, autolysis resistance, and structural stability via circular dichroism. Integrate molecular dynamics simulations to model conformational changes in the activation peptide .
Q. What strategies optimize the detection of low-abundance pretrypsinogen isoforms in pancreatic tissue samples?
- Methodological Answer : Implement tandem mass spectrometry (MS/MS) with stringent validation criteria: SEQUEST cross-correlation scores ≥3.75 for +3 peptides, ΔCn ≥0.1, and spectral match ranking ≤4. Use isotopic labeling (e.g., SILAC) to enhance sensitivity .
Q. How do species-specific variations in the pretrypsinogen signal peptide affect cross-species experimental models?
- Methodological Answer : Compare signal peptide sequences across vertebrates (e.g., human, rat) using multiple sequence alignment tools. Test chimeric constructs in heterologous expression systems (e.g., HEK293 cells) to assess conservation of cleavage efficiency and trafficking .
Q. What in silico tools are most reliable for predicting signal peptide cleavage sites in pretrypsinogen variants?
- Methodological Answer : Benchmark tools like SignalP, PrediSi, and Phobius against empirical cleavage data (e.g., wild-type cleavage at Ala[-1]-Phe[+1] vs. preApro cleavage at Gly[+19]-Tyr[+20]). Validate predictions with experimental mutagenesis .
Data Contradiction and Synthesis
Q. How should researchers address discrepancies between in vitro autoactivation rates and in vivo pancreatitis phenotypes for PRSS1 mutants?
- Methodological Answer : Perform organoid-based assays to mimic pancreatic acinar cell environments. Measure intraorganellar pH, protease inhibitor levels (e.g., SPINK1), and zymogen granule stability to contextualize in vitro findings .
Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in synthetic pretrypsinogen peptides used in functional assays?
- Methodological Answer : Apply ANOVA to compare peptide content, solubility, and purity across batches. For sensitive assays (e.g., fluorescence polarization), request additional QC metrics (e.g., TFA content <1%) and normalize data to internal controls .
Tables for Key Mutations and Functional Impacts
| Mutation | Location | Functional Consequence | Experimental Evidence Source |
|---|---|---|---|
| A16V | Signal peptide | Disrupted intracellular transport | |
| D22G | Activation peptide | Accelerated autoactivation | |
| R122H | Autolysis site | Resistance to trypsin degradation | |
| N29I | Globular domain | Enhanced autoactivation (no autolysis effect) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
